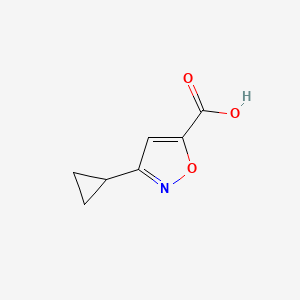
6-(4-butoxyphenyl)pyridazin-3(2H)-one
Overview
Description
6-(4-butoxyphenyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring attached to a butoxyphenyl group . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Scientific Research Applications
Water Oxidation Catalysis
A study on a new family of Ru complexes, incorporating pyridazine ligands similar to 6-(4-butoxyphenyl)pyridazin-3(2H)-one, showed their application in water oxidation. These complexes demonstrated oxygen evolution in aqueous solutions, indicating their potential in catalytic water splitting to produce oxygen, a critical reaction for sustainable energy solutions (Zong & Thummel, 2005).
Molecular Structure and Photophysical Properties
Research on novel pyridazine derivatives, including those structurally related to this compound, focused on their synthesis, molecular structure, and photophysical properties. These compounds exhibited unique intermolecular interactions and photophysical behaviors, highlighting their potential applications in material science and organic electronics (Golla et al., 2020).
Enzymatic Activity and Biochemical Applications
A study on dimethoxyphenol oxidase activity across various microbial blue multicopper proteins provided insights into the biochemical applications of compounds structurally similar to this compound. This research can facilitate the study of proteins' roles in microbial organisms and potentially lead to biomedical applications (Solano et al., 2001).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for pyridazinones, including this compound derivatives, enabling the creation of a wide range of polysubstituted pyridazinones. These methodologies are crucial for exploring new compounds with potential applications in drug discovery and material science (Pattison et al., 2009).
Drug Discovery and Pharmacological Research
Research into pyridazin-3-one derivatives has also extended into the pharmacological field, with studies exploring these compounds' potential as histamine H3 receptor inverse agonists. Such research underscores the therapeutic potential of pyridazinone derivatives in treating cognitive and attentional disorders (Hudkins et al., 2011).
Mechanism of Action
The mechanism of action of 6-(4-butoxyphenyl)pyridazin-3(2H)-one is not specified in the search results. Its biological properties and applications are mentioned, suggesting that it may have some biological activity.
Safety and Hazards
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-12-6-4-11(5-7-12)13-8-9-14(17)16-15-13/h4-9H,2-3,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDXBRXKRHVHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


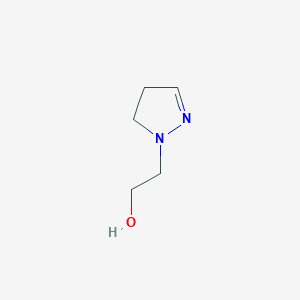
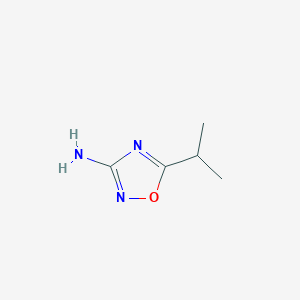





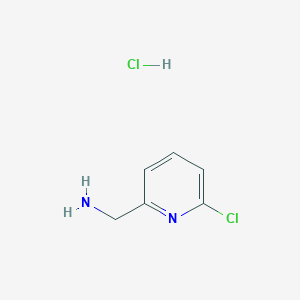
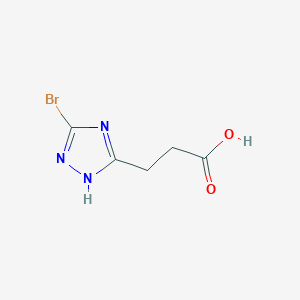

![2-[4-(Aminocarbonyl)phenoxy]quinoline-4-carboxylic acid](/img/structure/B1524371.png)
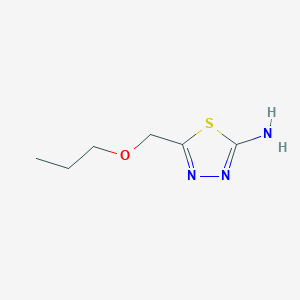
![1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1524375.png)
